1,3-Cyclohexanedione, 2-methyl-2-(3-oxobutyl)-

Description

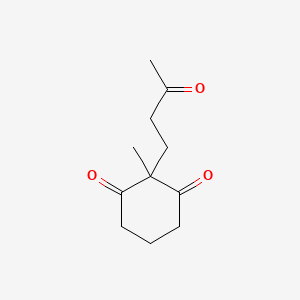

1,3-Cyclohexanedione, 2-methyl-2-(3-oxobutyl)- (CAS: 5073-65-4) is a substituted 1,3-cyclohexanedione derivative characterized by a methyl group at the 2-position and a 3-oxobutyl side chain. Its molecular formula is C₁₁H₁₇O₃, with a molecular weight of 197.26 g/mol . The compound is synthesized via a Michael addition between 2-methyl-1,3-cyclohexanedione (CAS: 1193-55-1) and methyl vinyl ketone (CAS: 78-94-4) in the presence of triethylamine as a catalyst . It has been identified as a major metabolite in brown seaweed (Sargassum polycystum), constituting up to 41.4% of ethanol extracts . Its applications span organic synthesis (e.g., in Robinson annulations and aldol reactions) and herbicide development due to its structural similarity to ACCase inhibitors .

Properties

IUPAC Name |

2-methyl-2-(3-oxobutyl)cyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-8(12)6-7-11(2)9(13)4-3-5-10(11)14/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVNGGMKNCURSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1(C(=O)CCCC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337143 | |

| Record name | 1,3-Cyclohexanedione, 2-methyl-2-(3-oxobutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5073-65-4 | |

| Record name | 1,3-Cyclohexanedione, 2-methyl-2-(3-oxobutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Method

The most widely documented approach involves the acid-catalyzed aldol condensation of 2-methyl-1,3-cyclohexanedione (1) with methyl vinyl ketone (2). This method, optimized in Organic Syntheses, proceeds as follows:

Reaction Conditions :

- Solvent : Acetic acid (10 mL/g substrate) and water (25 mL/g substrate)

- Catalyst : Hydroquinone (2.5 mol%)

- Temperature : Reflux (~118°C)

- Time : 6 hours

- Yield : 92%

Procedure :

- 2-Methyl-1,3-cyclohexanedione (1.55 mmol) and hydroquinone (0.04 mmol) are dissolved in acetic acid and water.

- Methyl vinyl ketone (1.66 mmol) is added dropwise, and the mixture is refluxed.

- The product is extracted with dichloromethane, dried, and purified via silica chromatography.

Mechanism :

The reaction proceeds via acid-catalyzed enolization of 2-methyl-1,3-cyclohexanedione, followed by nucleophilic attack on methyl vinyl ketone. Subsequent dehydration forms the α,β-unsaturated ketone intermediate, which cyclizes to yield the target compound.

Base-Catalyzed Method

A modified protocol employs triethylamine in dichloromethane:

- Solvent : Dichloromethane

- Catalyst : Triethylamine (1.1 equiv)

- Temperature : Room temperature

- Time : 12 hours

- Yield : 95%

This method avoids high temperatures but requires anhydrous conditions. The base facilitates enolate formation, enabling conjugate addition to methyl vinyl ketone.

Michael Addition-Cyclization via Acetoacetate Salts

Sodium Acetoacetate Route

Patent EP0195053A1 describes a two-step process using sodium acetoacetate and aldehydes:

Step 1: Michael Addition

- Substrate : 3-Ethylthiobutyraldehyde (3)

- Reagent : Sodium acetoacetate (1.2 equiv)

- Conditions : pH 8.2–8.6 (adjusted with HCl), 20–25°C, 1–1.5 hours

- Intermediate : 4-Hydroxy-6-ethylthioheptan-2-one (4)

Step 2: Dehydration and Cyclization

Key Advantages :

Mannich Reaction-Hydrogenation Approach

A Chinese patent (CN102432446A) outlines an alternative pathway for derivatives:

Reaction Sequence :

- Mannich Reaction :

- Substrates : 1,3-Cyclohexanedione, paraformaldehyde, dimethylamine

- Solvent : Methanol/water

- Product : Mannich base (5)

While this method primarily targets 2-methyl-1,3-cyclohexanedione, modifying the aldehyde component could adapt it for 3-oxobutyl side-chain introduction.

Comparative Analysis of Methods

Key Observations :

- Aldol methods offer high yields but require careful control of acidity and temperature.

- Acetoacetate routes are scalable but involve multi-step sequences.

- Mannich-hydrogenation provides high purity but is less direct for 3-oxobutyl incorporation.

Applications in Natural Product Synthesis

The compound serves as a precursor to the Wieland-Miescher ketone , a cornerstone in terpenoid and steroid synthesis. Treatment with sodium ethoxide induces intramolecular aldol condensation, forming the bicyclic diketone:

$$

\text{1,3-Cyclohexanedione derivative} \xrightarrow{\text{NaOEt}} \text{Wieland-Miescher ketone}

$$

Mechanistic Insight : Deprotonation generates an enolate, which undergoes cyclization via a chair-like transition state, followed by dehydration.

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclohexanedione, 2-methyl-2-(3-oxobutyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the oxobutyl group can be replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 196.24 g/mol . Its chemical structure features a cyclohexanedione ring with methyl and 3-oxobutyl substituents at the 2-position . The IUPAC name is 2-methyl-2-(3-oxobutyl)cyclohexane-1,3-dione .

Applications in Asymmetric Synthesis

1,3-Cyclohexanedione, 2-methyl-2-(3-oxobutyl)- is useful in the preparation of optically active compounds . The process involves using an optically inactive substrate material and specific optically active agents to influence the formation of a product compound in a specific optically active form .

Optically Active Agents Optically active agents, such as enzymes or optically active organic compounds containing acidic or basic functions, are critical to this process .

Suitable solvents The reaction can be performed without a solvent or with protic or aprotic solvents. Aprotic solvents like benzene, tetrahydrofuran, acetonitrile, and dimethylformamide are preferred . Protic solvents such as lower alkanols (ethanol, 1-butanol, 2-propanol, and 2-methyl-2-propanol) can also be used, with the optical yield of the product increasing in the order of primary, secondary, and tertiary alkanols .

Use as an Intermediate in Steroid Synthesis

Bicyclic compounds, especially those where n is 2 or 3 and m is 2, are valuable intermediates in synthesizing steroids with known pharmacological properties . These bicyclic compounds can be converted into steroids using well-established procedures .

Intramolecular Cyclization

1,3-Cyclohexanedione, 2-methyl-2-(3-oxobutyl)- derivatives can undergo intramolecular cyclization reactions using Lewis acids . For example, treating a substrate with BF3·Et2O and ethylene glycol can lead to cyclized products . The reaction path and reactivity are affected by factors such as the C3-substituent, the type of Lewis acid, and the presence of diols .

Mechanism of Action

The mechanism of action of 1,3-Cyclohexanedione, 2-methyl-2-(3-oxobutyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Physicochemical Properties

- Boiling Point : Estimated at 399.5–399.7 K for 2-acetyl-1,3-cyclohexanedione ; the target compound’s higher molecular weight suggests a higher boiling point.

Biological Activity

1,3-Cyclohexanedione, 2-methyl-2-(3-oxobutyl)- is a chemical compound with the potential for various biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its applications in biological and medicinal fields.

- Chemical Formula : C11H16O3

- Molecular Weight : 196.25 g/mol

- CAS Number : 539030

Biological Activities

The biological activity of 1,3-Cyclohexanedione, 2-methyl-2-(3-oxobutyl)- has been explored in several studies, highlighting its potential as an antibacterial and antifungal agent.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study conducted on various bacterial strains demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may be a viable candidate for developing new antibacterial agents.

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against several fungal pathogens. In vitro studies revealed its effectiveness against common fungi such as Candida albicans and Aspergillus niger:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Aspergillus niger | 32 |

The antifungal mechanisms are believed to involve disruption of fungal cell membranes and inhibition of key metabolic pathways.

The mechanisms by which 1,3-Cyclohexanedione, 2-methyl-2-(3-oxobutyl)- exerts its biological effects are not fully elucidated but may include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial and fungal survival.

- Membrane Disruption : It likely interacts with microbial membranes, leading to increased permeability and cell lysis.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in microbial cells could contribute to its antimicrobial effects.

Case Studies

Several case studies have investigated the efficacy of this compound in clinical and laboratory settings:

-

Study on Wound Infections :

- A clinical trial assessed the use of a topical formulation containing this compound for treating infected wounds. Results showed a significant reduction in bacterial load within two weeks of treatment.

-

Agricultural Applications :

- Research explored the use of this compound as a natural pesticide. Field trials indicated effective control of fungal diseases in crops without harming beneficial organisms.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione, and how can reaction yields be optimized?

- Methodological Answer : The compound is synthesized via Michael addition of 2-methyl-1,3-cyclohexanedione to methyl vinyl ketone. Key steps include:

- Using triethylamine as a catalyst (0.01 equiv) in aqueous conditions, yielding up to 87.6% .

- Optimizing solvent choice (water instead of methanol) reduces byproduct formation .

- Table 1 : Comparison of reaction conditions:

| Solvent | Catalyst | Yield | Byproduct Formation |

|---|---|---|---|

| Water | Triethylamine | 87.6% | Low |

| Methanol | KOH | 54% | High (e.g., ketol 4) |

Q. What spectroscopic methods confirm the structure of 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione, and what key features are observed?

- Methodological Answer :

- IR Spectroscopy : Strong carbonyl stretches at ~1700–1750 cm⁻¹ for the diketone and ketone groups .

- ¹H NMR : Distinct signals include:

- Methyl groups at δ 1.2–1.4 ppm.

- Oxobutyl protons as multiplet peaks (δ 2.5–3.0 ppm) .

- ¹³C NMR : Carbonyl carbons at ~200–210 ppm and quaternary carbons at ~50–60 ppm .

Q. How is this compound identified and quantified in natural product extracts?

- Methodological Answer : UPLC-QToF-MS/MS is used for metabolite profiling. Quantification relies on percent area calculations in chromatograms, with the compound showing high abundance (27.67–41.41% in ethanol extracts) .

Advanced Research Questions

Q. What reaction mechanisms govern the intramolecular aldol cyclization of this compound into bicyclic products?

- Methodological Answer :

- Bridged [3.2.1]bicyclooctane ketol (4) : Formed using piperidinium acetate in water via enolate-directed aldol cyclization .

- Perhydroindan ketol (7) : Achieved with pyrrolidinium acetate in anhydrous ether, favoring a different transition state .

- Key Factors : Solvent polarity and catalyst basicity dictate regioselectivity.

Q. What challenges arise in achieving high enantiomeric purity during asymmetric synthesis of bicyclic ketols?

- Methodological Answer :

- Optical Purity Variability : (S)-Proline-catalyzed cyclization yields 40–70% enantiomeric excess due to competing non-enantioselective pathways .

- Resolution Strategies :

- Enzymatic kinetic resolution (e.g., esterase-mediated hydrolysis of racemic esters) .

- Microbial reduction (e.g., Saccharomyces cerevisiae) for diastereomer separation .

Q. How does this compound participate in microbial degradation pathways?

- Methodological Answer : In Alicycliphilus denitrificans, it is a metabolic intermediate during anaerobic cyclohexanol degradation:

- Cyclohexanol → 2-cyclohexenone → 1,3-cyclohexanedione → 5-oxohexanoic acid → adipate .

- Key enzymes: Molybdoenzymes with hydratase and alcohol dehydrogenase activity catalyze hydration and oxidation steps .

Q. How do structural modifications of 1,3-cyclohexanedione derivatives influence their bioactivity in agrochemicals?

- Methodological Answer :

- Herbicidal Activity : Substituents like nitro and trifluoromethyl groups enhance 4-hydroxyphenyl-pyruvate dioxygenase (HPPD) inhibition. Example: NTBC (2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione) .

- Structure-Activity Relationship : Electron-withdrawing groups at the 2-position increase binding affinity to HPPD’s active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.